5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole; trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole; trifluoroacetic acid is a compound that combines a thiophene ring with a pyrazole ring, linked via an ethenyl group. Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while pyrazole is a five-membered ring containing two nitrogen atoms. Trifluoroacetic acid is often used as a reagent or catalyst in organic synthesis due to its strong acidity and ability to stabilize reaction intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of trifluoroacetic acid as a catalyst can enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with aromatic amino acids in proteins, while the pyrazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiopheneethanol: A thiophene derivative used in the preparation of biologically active compounds.
2-[2-(4-fluorophenyl)ethenyl]-5-thiophen-2-yl-1,3,4-oxadiazole: A compound with similar structural features but different biological activities.
Uniqueness
5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole is unique due to its combination of a thiophene ring and a pyrazole ring, which provides a distinct set of chemical and biological properties. The presence of trifluoroacetic acid further enhances its reactivity and stability in various reactions.
Eigenschaften
Molekularformel |
C11H9F3N2O2S |
---|---|
Molekulargewicht |
290.26 g/mol |
IUPAC-Name |
5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H8N2S.C2HF3O2/c1-2-9(12-7-1)4-3-8-5-6-10-11-8;3-2(4,5)1(6)7/h1-7H,(H,10,11);(H,6,7)/b4-3+; |
InChI-Schlüssel |
POBNHKJMCUDMOV-BJILWQEISA-N |
Isomerische SMILES |
C1=CSC(=C1)/C=C/C2=CC=NN2.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1=CSC(=C1)C=CC2=CC=NN2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.